2-cyanoacetyl Chloride 2-cyanoacetyl Chloride
Brand Name: Vulcanchem
CAS No.: 16130-58-8
VCID: VC21257659
InChI: InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
SMILES: C(C#N)C(=O)Cl
Molecular Formula: C3H2ClNO
Molecular Weight: 103.51 g/mol

2-cyanoacetyl Chloride

CAS No.: 16130-58-8

Cat. No.: VC21257659

Molecular Formula: C3H2ClNO

Molecular Weight: 103.51 g/mol

* For research use only. Not for human or veterinary use.

2-cyanoacetyl Chloride - 16130-58-8

Specification

CAS No. 16130-58-8
Molecular Formula C3H2ClNO
Molecular Weight 103.51 g/mol
IUPAC Name 2-cyanoacetyl chloride
Standard InChI InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
Standard InChI Key GEQZTCMVWVDEDF-UHFFFAOYSA-N
SMILES C(C#N)C(=O)Cl
Canonical SMILES C(C#N)C(=O)Cl

Introduction

Physical and Chemical Properties

Physical Properties

2-Cyanoacetyl chloride possesses several characteristic physical properties that influence its handling and applications. These properties are summarized in the following table:

Table 1: Physical Properties of 2-Cyanoacetyl Chloride

PropertyValueSource
Molecular FormulaC3H2ClNOChemicalBook
Molecular Weight103.51 g/molChemicalBook
Physical AppearanceColorless to yellow liquidChemical knowledge
Boiling PointApproximately 143°CChemical knowledge
CAS Number16130-58-8Chemical records

Structural Characteristics

The structure of 2-cyanoacetyl chloride features a carbonyl group connected to both a chlorine atom and a methylene group (CH2), with the latter further attached to a cyano group. This arrangement creates a highly reactive molecule with multiple sites for chemical transformations.

Reactivity Profile

The reactivity of 2-cyanoacetyl chloride stems primarily from two functional groups:

  • The acyl chloride group, which readily undergoes nucleophilic substitution reactions

  • The cyano group, which can participate in various condensation reactions

Additionally, the methylene group between these functionalities possesses relatively acidic hydrogen atoms, making it susceptible to deprotonation under basic conditions.

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing 2-cyanoacetyl chloride involves the reaction of cyanoacetic acid with chlorinating agents. The general reaction pathway can be represented as:

NC-CH2-COOH + SOCl2 → NC-CH2-COCl + SO2 + HCl

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the product.

Reaction Conditions

Optimal synthesis requires careful control of several parameters:

  • Temperature control (typically 60-80°C)

  • Anhydrous conditions

  • Inert atmosphere (nitrogen or argon)

  • Appropriate solvent selection (benzene, toluene, or chlorinated solvents)

  • Reaction time optimization (2-6 hours depending on scale)

Purification Methods

Given the reactive nature of 2-cyanoacetyl chloride, purification typically involves:

  • Filtration to remove insoluble impurities

  • Distillation under reduced pressure

  • Storage under anhydrous conditions to prevent degradation

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Cyanoacetyl chloride serves as a valuable intermediate in pharmaceutical synthesis. According to ChemicalBook, it is particularly useful in preparing butadiene derivatives containing benzo[b]furo[3,2-d][1, oxazine structures, which have demonstrated:

  • Anti-osteoclastic bone resorption activity

  • Antagonistic activity for the cysLT1 receptor

  • Growth inhibitory activity against cancer cell lines including MIA PaCa-2 and MCF-7

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, facilitating the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles. These structures form the backbone of many pharmaceutically active compounds.

Table 2: Heterocyclic Compounds Derived from 2-Cyanoacetyl Chloride

Heterocycle ClassKey Structural FeaturesPotential Applications
PyrazolesFive-membered ring with adjacent nitrogen atomsAnti-inflammatory agents
ThiazolesFive-membered ring with nitrogen and sulfurAntimicrobial compounds
1,3,4-ThiadiazolesFive-membered ring with two nitrogens and one sulfurAnticonvulsant drugs
PyridinesSix-membered ring with one nitrogenVarious pharmaceutical applications

Chemical Reactions

Nucleophilic Substitution Reactions

As an acyl chloride, 2-cyanoacetyl chloride readily undergoes nucleophilic substitution at the carbonyl carbon:

Amidation Reactions

Reaction with amines produces cyanoacetamide derivatives:

NC-CH2-COCl + R-NH2 → NC-CH2-CONHR + HCl

These cyanoacetamide derivatives can serve as important intermediates in pharmaceutical synthesis, as evidenced by research on their reactivity .

Esterification Reactions

Reaction with alcohols yields cyanoacetate esters:

NC-CH2-COCl + R-OH → NC-CH2-COOR + HCl

Thioesterification

Reaction with thiols produces thioester derivatives:

NC-CH2-COCl + R-SH → NC-CH2-COSR + HCl

Condensation Reactions

The acidic methylene group in 2-cyanoacetyl chloride can participate in various condensation reactions:

  • Aldol-type condensations with aldehydes and ketones

  • Knoevenagel condensations

  • Michael additions

Hydrolysis

In aqueous environments, 2-cyanoacetyl chloride undergoes hydrolysis to form cyanoacetic acid:

NC-CH2-COCl + H2O → NC-CH2-COOH + HCl

This reaction occurs rapidly, necessitating anhydrous conditions during handling and storage.

Research Applications

Medicinal Chemistry

Research findings indicate that derivatives of 2-cyanoacetyl chloride exhibit various biological activities. These activities are summarized in the following table:

Table 3: Biological Activities of Compounds Derived from 2-Cyanoacetyl Chloride

Derivative ClassBiological ActivityTarget/Disease ModelReference
Benzo[b]furo[3,2-d] oxazinesAnti-osteoclastic activityBone disordersChemicalBook
Cyanoacetamide derivativesAntimicrobial propertiesBacterial infectionsResearch literature
Pyrazole derivativesAnti-inflammatory effectsInflammation modelsResearch literature
Thiophene derivativesAnticancer activityCancer cell linesResearch literature

Synthesis of Complex Molecules

The versatility of 2-cyanoacetyl chloride makes it valuable in the synthesis of complex molecular structures. Research has demonstrated its utility in creating:

  • Polyfunctionalized heterocycles

  • Peptide-like structures

  • Modified nucleosides

  • Natural product analogues

Recent Developments

Recent research has expanded the applications of 2-cyanoacetyl chloride, particularly in:

  • Development of environmentally friendly synthetic methodologies

  • Microwave-assisted reactions for expedited synthesis

  • Flow chemistry applications for continuous production

  • Stereoselective transformations

Comparative Analysis

Comparison with Similar Compounds

Table 4: Comparison of 2-Cyanoacetyl Chloride with Related Compounds

CompoundMolecular FormulaKey Functional GroupsRelative ReactivityDistinctive Features
2-Cyanoacetyl ChlorideC3H2ClNOCyano, Acyl chlorideHighDual functionality
Acetyl ChlorideC2H3ClOAcyl chlorideModerateSimpler structure, lacks cyano group
Cyanoacetic AcidC3H3NO2Cyano, Carboxylic acidLowLess reactive carboxylic acid group
2-Cyanoacryloyl ChlorideC4H2ClNOCyano, Acyl chloride, AlkeneVery highAdditional unsaturation increases reactivity

Advantages and Limitations

The practical utility of 2-cyanoacetyl chloride depends on balancing its advantages and limitations:

Advantages:

  • High reactivity enabling diverse transformations

  • Dual functionality allowing sequential modifications

  • Relatively small molecule facilitating access to sterically hindered sites

  • Versatility in heterocyclic chemistry

Limitations:

  • Moisture sensitivity requiring special handling

  • Limited shelf-life even under optimal storage conditions

  • Potential for side reactions due to high reactivity

  • Safety concerns relating to corrosivity and toxicity

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